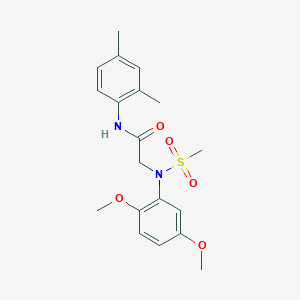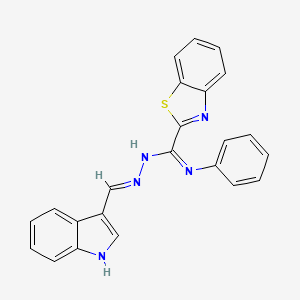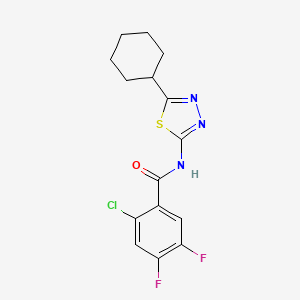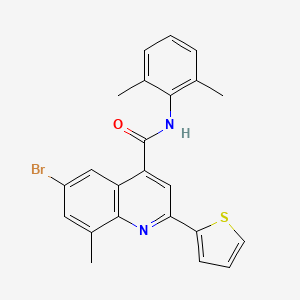![molecular formula C11H12N6O2 B6046983 6-(pyrimidin-2-ylamino)-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione](/img/structure/B6046983.png)
6-(pyrimidin-2-ylamino)-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(pyrimidin-2-ylamino)-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of various enzymes and proteins involved in disease pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(pyrimidin-2-ylamino)-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of pyrimidine derivatives with suitable amines and subsequent cyclization can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-(pyrimidin-2-ylamino)-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Aplicaciones Científicas De Investigación
6-(pyrimidin-2-ylamino)-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in inhibiting specific enzymes and proteins involved in cellular processes.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(pyrimidin-2-ylamino)-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione involves its interaction with specific molecular targets. The compound binds to the active sites of enzymes or proteins, inhibiting their activity. This inhibition can disrupt critical pathways involved in disease progression, making it a valuable therapeutic candidate .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidine Derivatives: Compounds such as uracil, cytosine, and thymine share the pyrimidine core structure and exhibit similar biological activities.
Pyrazine Derivatives: Compounds like pyrazinamide and phenazine also share structural similarities and are used in various therapeutic applications.
Uniqueness
6-(pyrimidin-2-ylamino)-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione is unique due to its dual pyrimidine and pyrazine rings, which confer distinct chemical and biological properties. This duality allows it to interact with a broader range of molecular targets, enhancing its potential as a multi-target therapeutic agent .
Propiedades
IUPAC Name |
(6E)-6-pyrimidin-2-ylimino-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O2/c18-8-6-7-9(19)12-4-5-17(7)11(15-8)16-10-13-2-1-3-14-10/h1-3,7H,4-6H2,(H,12,19)(H,13,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENXBSQXZHPPHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CC(=O)NC2=NC3=NC=CC=N3)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2C(CC(=O)N/C2=N\C3=NC=CC=N3)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(Naphthalen-2-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B6046906.png)
![4-[(methylthio)acetyl]-2-(1-naphthylmethyl)morpholine](/img/structure/B6046910.png)
![1-(1-azocanyl)-3-(2-methoxy-5-{[4-(methoxymethyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6046912.png)
![2-chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide](/img/structure/B6046918.png)
![(5E)-1-(2,4-dichlorophenyl)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B6046925.png)
![N-[[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide](/img/structure/B6046928.png)
![2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6046934.png)


![1-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpiperazine](/img/structure/B6046950.png)

![N-(2,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6046972.png)
![4-butyl-2-[3-[[methyl(pyrazin-2-ylmethyl)amino]methyl]phenyl]-1H-pyrimidin-6-one](/img/structure/B6046973.png)

